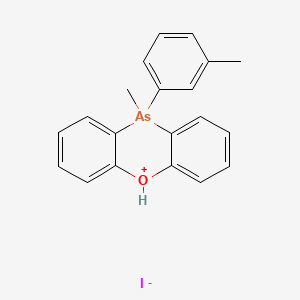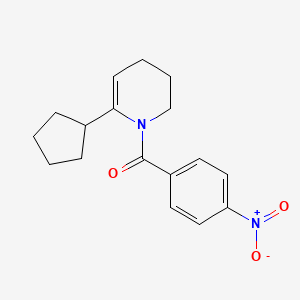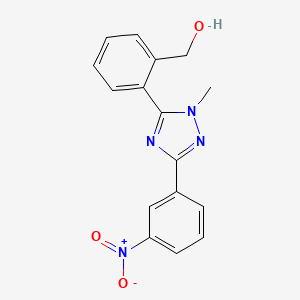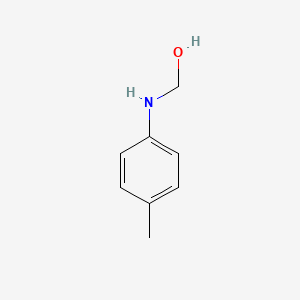
N-Butyl-N~2~-(phosphonomethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N~2~-(phosphonomethyl)glycinamide is an organophosphorus compound with a unique structure that includes a butyl group, a phosphonomethyl group, and a glycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N~2~-(phosphonomethyl)glycinamide typically involves the reaction of N-(phosphonomethyl)glycine with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N~2~-(phosphonomethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted glycinamides.
Applications De Recherche Scientifique
N-Butyl-N~2~-(phosphonomethyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the formulation of agrochemicals and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N~2~-(phosphonomethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phosphonomethyl)glycine: A related compound with similar structural features but lacking the butyl group.
N,N-Bis(phosphonomethyl)-2-amino-1-propanol: Another organophosphorus compound with multiple phosphonomethyl groups.
Glyphosate: A widely known herbicide with a phosphonomethyl group.
Uniqueness
N-Butyl-N~2~-(phosphonomethyl)glycinamide is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61443-85-4 |
|---|---|
Formule moléculaire |
C7H17N2O4P |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
[[2-(butylamino)-2-oxoethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C7H17N2O4P/c1-2-3-4-9-7(10)5-8-6-14(11,12)13/h8H,2-6H2,1H3,(H,9,10)(H2,11,12,13) |
Clé InChI |
MLHPAASSRBETHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CNCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)









![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
